

"physicochemical properties of spiro[indene-1,4'-piperidin]-3(2H)-one"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **spiro[indene-1,4'-piperidin]-3(2H)-one**

Cat. No.: **B069124**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Spiro[indene-1,4'-piperidin]-3(2H)-one**

Introduction

The landscape of modern medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, spirocyclic systems—characterized by two rings connected through a single, shared carbon atom—have garnered significant attention. The **spiro[indene-1,4'-piperidin]-3(2H)-one** core represents a compelling heterocyclic scaffold that merges the rigid, planar indene system with the flexible, basic piperidine ring. This unique combination imparts specific conformational constraints and physicochemical characteristics that are of high interest to drug development professionals.

Derivatives of the parent spiro[indene-1,4'-piperidine] structure have been identified as potent and selective agonists for human somatostatin receptors (sst2), highlighting the therapeutic potential of this molecular framework.^[1] This guide serves as a comprehensive technical overview of the core physicochemical properties of **spiro[indene-1,4'-piperidin]-3(2H)-one**, providing researchers and scientists with the foundational knowledge required for its application in rational drug design and development programs.

Molecular Structure and Identification

The foundational step in evaluating any chemical entity is to establish its precise structure and associated identifiers. The spirocyclic nature of this compound, with the C1 carbon of the indene ring system serving as the spiro-center for the C4' position of the piperidine ring, creates a rigid and well-defined orientation of the two ring systems.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **spiro[indene-1,4'-piperidin]-3(2H)-one**.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	spiro[2H-indene-3,4'-piperidine]-1-one	PubChem[2]
CAS Number	180465-55-8	PubChem[2]
Molecular Formula	C ₁₃ H ₁₅ NO	PubChem[2]
Molecular Weight	201.26 g/mol	PubChem[2]
InChIKey	KUQPSRVEBGIVRZ-UHFFFAOYSA-N	PubChem[2]

| Canonical SMILES | C1C2(C3=CC=CC=C3C(=O)C2)CCNCC1 | [PubChem\[2\]](#) |

Synthesis and Structural Elucidation

Synthetic Strategy

While specific, published synthetic routes for this exact molecule are not readily available in peer-reviewed literature, a logical and efficient synthesis can be devised based on established organic chemistry principles for constructing related spirocyclic systems.[\[3\]](#) A common strategy involves a multi-step sequence that assembles the core structure from more accessible starting materials.

The rationale behind a plausible pathway, such as an initial Michael addition followed by an intramolecular cyclization, is atom economy and the strategic formation of the key C-C bonds that define the indene ring. This approach allows for controlled construction of the complex scaffold.

[Click to download full resolution via product page](#)

Caption: A plausible high-level synthetic workflow.

Structural Characterization

Confirmation of the molecular structure post-synthesis is paramount. A combination of standard spectroscopic techniques would be employed to provide an unambiguous structural assignment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would reveal distinct signals for the aromatic protons on the indene ring, typically in the 7-8 ppm range. The aliphatic protons on the piperidine and indene rings would appear as complex multiplets in the upfield region (1-4 ppm). The proton on the basic nitrogen of the piperidine may be broad or not observed depending on the solvent.
 - ^{13}C NMR: Would show characteristic peaks for the carbonyl carbon (~190-200 ppm), the spiro-carbon (a quaternary carbon signal), aromatic carbons (120-150 ppm), and multiple aliphatic carbons.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm^{-1} would be definitive for the conjugated ketone (C=O) stretching vibration. The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate peak around 3300-3500 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 202.1232, corresponding to the formula $\text{C}_{13}\text{H}_{16}\text{NO}^+$.

Core Physicochemical Properties for Drug Development

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Key Physicochemical Properties

Property	Value / Description	Importance in Drug Development	Source
XLogP3-AA (Lipophilicity)	1.5	Governs solubility, membrane permeability, and protein binding.	PubChem[2]
Polar Surface Area (PSA)	29.1 Å ²	Influences transport properties, particularly blood-brain barrier penetration.	PubChem[2]
Hydrogen Bond Donors	1 (Piperidine N-H)	Affects solubility and target binding interactions.	PubChem[2]
Hydrogen Bond Acceptors	2 (Piperidine N, Carbonyl O)	Affects solubility and target binding interactions.	PubChem[2]
Rotatable Bonds	0	Indicates molecular rigidity, which can improve binding affinity.	PubChem[2]
Aqueous Solubility	Expected to be low	Critical for oral bioavailability; can be enhanced by salt formation.	Inferred from structure[4]

| pKa (Basicity) | Estimated 8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility and cell penetration. | Chemical class estimate |

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its pharmacokinetic behavior. The computed LogP value of 1.5 suggests that **spiro[indene-1,4'-piperidin]-3(2H)-one** is moderately lipophilic.[2]

This value sits within a favorable range for many drug candidates, balancing sufficient aqueous solubility for formulation with adequate lipid permeability to cross cell membranes. The presence of the polar ketone and the secondary amine reduces the lipophilicity compared to the parent hydrocarbon scaffold, spiro[indene-1,4'-piperidine], which has a computed XLogP of 2.6.^[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

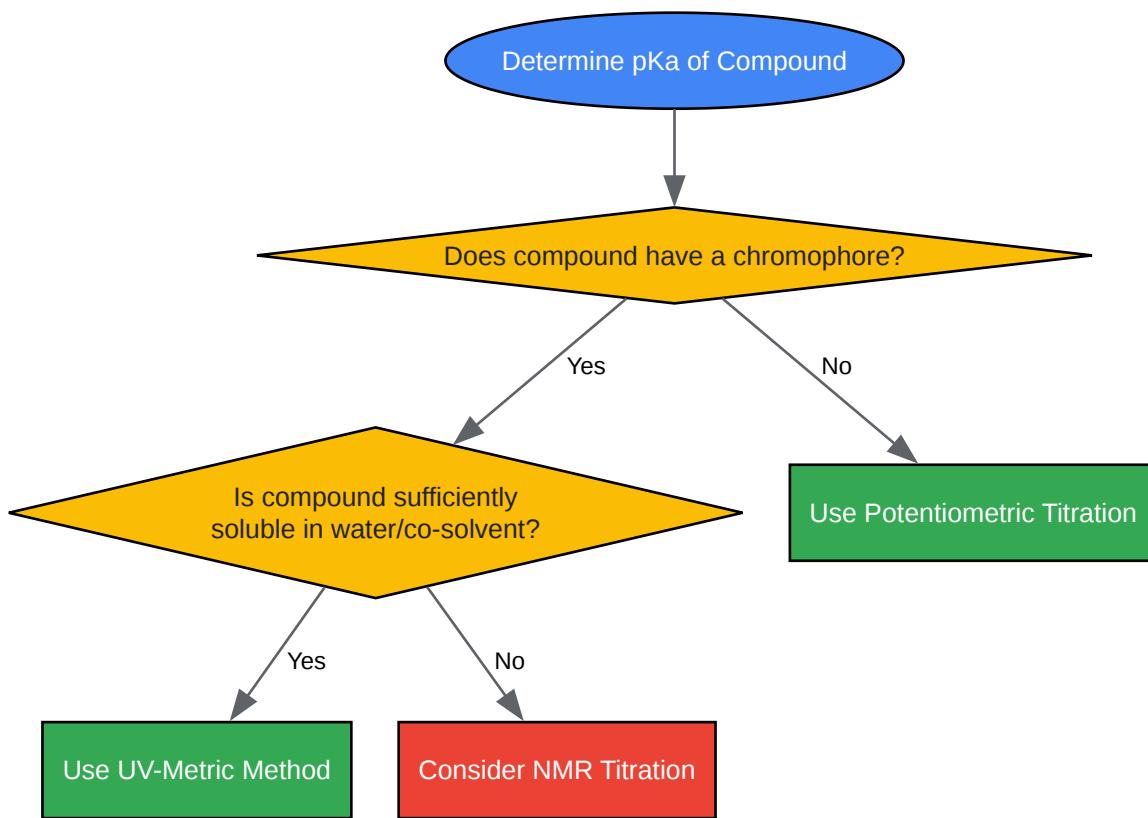
This protocol is the gold standard for its direct measurement of the partition coefficient.

- Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-immiscible organic solvent (typically n-octanol), mutually saturated by pre-mixing for 24 hours.
- Dissolution: Accurately weigh and dissolve a small amount of the compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
- Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel.
- Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to allow equilibrium to be reached. Centrifuge the vessel to ensure complete phase separation.
- Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Solubility

The molecular structure suggests low intrinsic aqueous solubility due to the dominant hydrophobic indene ring system.^[4] However, the basic piperidine nitrogen is the key to overcoming this challenge. It provides a handle for salt formation, a ubiquitous strategy in drug

development to enhance aqueous solubility and improve dissolution rates. The hydrochloride salt is a common form for such compounds.[\[6\]](#)[\[7\]](#)


Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage drug discovery.

- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to create a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., <1%).
- Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound that is above its solubility limit.
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
- Determination: The kinetic solubility is defined as the highest concentration at which the turbidity is indistinguishable from the background (buffer + DMSO only).

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The piperidine nitrogen in the scaffold is basic and will be protonated at physiological pH (~7.4). This protonation is critical, as the resulting positive charge significantly increases aqueous solubility and provides a potential point of interaction with biological targets. The estimated pKa for this secondary amine would be in the range of 8.5-9.5.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

This classic method provides a highly accurate determination of pKa.

- **Solution Preparation:** Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/methanol mixture, to a known concentration.
- **Titration Setup:** Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated pH electrode.
- **Acidification:** Add a known excess of a strong acid (e.g., HCl) to fully protonate the basic piperidine nitrogen.
- **Titration:** Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., NaOH). Record the pH after each addition.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Conclusion

Spiro[indene-1,4'-piperidin]-3(2H)-one is a rigid molecular scaffold with a well-balanced physicochemical profile. Its moderate lipophilicity, low polar surface area, and the presence of a basic nitrogen handle for solubility enhancement make it an attractive starting point for drug discovery campaigns. The insights and protocols detailed in this guide provide a robust framework for researchers to characterize this molecule and its derivatives, enabling a more informed and efficient path toward the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiro[indene-1,4'-piperidin]-3(2H)-one | C13H15NO | CID 18467061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 4. chembk.com [chembk.com]
- 5. Spiro[indene-1,4'-piperidine] | C13H15N | CID 10330052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride | C13H16ClNO | CID 68556495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physicochemical properties of spiro[indene-1,4'-piperidin]-3(2H)-one"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069124#physicochemical-properties-of-spiro-indene-1-4-piperidin-3-2h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com